molecular formula C22H20N4O4S2 B2868989 N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 900009-02-1

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2868989
CAS RN: 900009-02-1
M. Wt: 468.55
InChI Key: WIHIXBJFYBSEBI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemical Research

Benzothiazole derivatives have been extensively studied for their application in the discovery of new agrochemicals . They exhibit a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal activities. The compound’s structure, featuring a benzothiazole moiety, may contribute to the development of novel herbicides and insecticides, potentially offering solutions for pest resistance management and efficient chemical pesticides for rapid pest control.

Antibacterial Agents

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives . They have been found to inhibit various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This compound could be synthesized and tested for its efficacy against drug-resistant bacterial strains, contributing to the development of new antibiotics.

Pharmacological Activities of Pyridazin Derivatives

Pyridazin derivatives, including those with a trimethoxyphenyl group, have shown a wide range of pharmacological activities . These activities encompass antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, and anticancer effects. The pyridazin moiety in the compound could be leveraged to explore these pharmacological properties further.

Cancer Research

The trimethoxyphenyl (TMP) group is a versatile pharmacophore that has been associated with anti-cancer effects . Compounds containing the TMP group have been effective in inhibiting various cancer-related proteins and enzymes. This compound’s TMP moiety could be pivotal in studying its potential as an anti-cancer agent, particularly in targeting tubulin, heat shock protein 90 (Hsp90), and other significant cancer-related targets.

Anticonvulsant and Sedative Agents

(E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives have been designed and evaluated for their anticonvulsant and sedative activities . Given the structural similarity, the compound could be investigated for its potential use in neurological disorders, particularly epilepsy and related conditions.

Anti-Microbial and Antioxidant Activities

Thiophene derivatives, which share structural similarities with benzothiazole derivatives, have been studied for their anti-microbial and antioxidant activities . The compound could be synthesized and evaluated for its efficacy in these areas, potentially leading to the development of new antimicrobial and antioxidant agents.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-28-16-10-13(11-17(29-2)21(16)30-3)14-8-9-20(26-25-14)31-12-19(27)24-22-23-15-6-4-5-7-18(15)32-22/h4-11H,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHIXBJFYBSEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

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